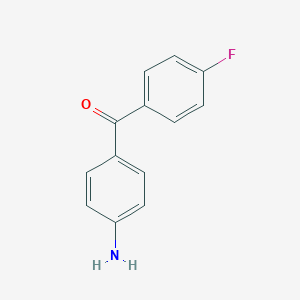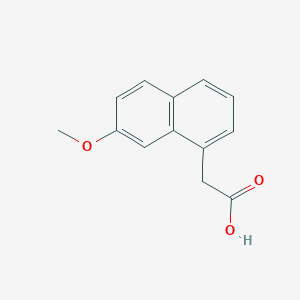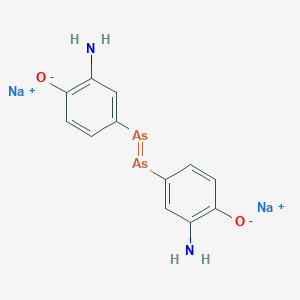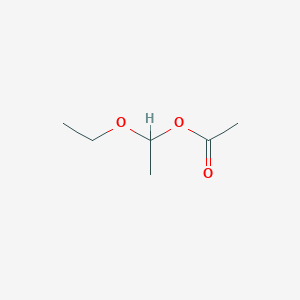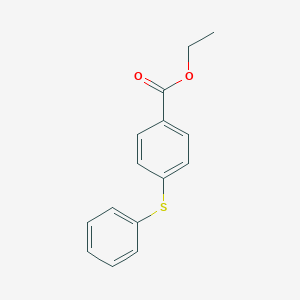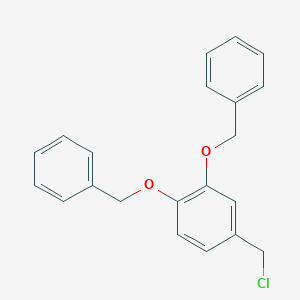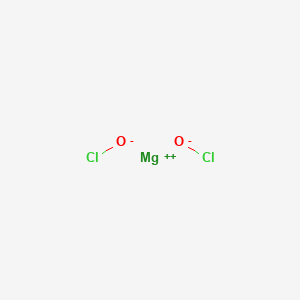
2-O-β-D-グルコピラノシル-D-グルコピラノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-O-beta-D-Glucopyranosyl-D-glucopyranose is a disaccharide, a dimer of glucose. It is unique among glucose dimers due to its unusual β-1,2 bond. This compound was first isolated in 1938 from the pods of Sophora japonica. 2-O-beta-D-Glucopyranosyl-D-glucopyranose is also a component of sophorolipids and is a product of the caramelization of glucose .
科学的研究の応用
2-O-beta-D-Glucopyranosyl-D-glucopyranose has a wide range of scientific research applications:
Chemistry: 2-O-beta-D-Glucopyranosyl-D-glucopyranose is used as a building block for the synthesis of various complex molecules.
Biology: It is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Sophorolipids, which contain sophorose, have antimicrobial and anticancer properties, making them useful in pharmaceutical research.
Industry: Sophorolipids are used as biosurfactants in various industrial applications, including cleaning, soil remediation, and oil recovery
作用機序
Target of Action
Sophorose, also known as 2-O-beta-D-Glucopyranosyl-D-glucopyranose, is a disaccharide component of microbial glycolipids produced by yeast called sophorolipids . It has been identified as a potent inducer of cellulase gene expression in Trichoderma reesei fermentation studies . This suggests that the primary targets of sophorose are the cellulase genes in Trichoderma reesei .
Mode of Action
Sophorose interacts with its targets, the cellulase genes, by inducing their expression . This means that sophorose increases the production of cellulase enzymes in Trichoderma reesei
Biochemical Pathways
The primary biochemical pathway affected by sophorose is the cellulase production pathway in Trichoderma reesei . By inducing the expression of cellulase genes, sophorose increases the production of cellulase enzymes . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate found in the cell walls of plants.
Result of Action
The primary result of sophorose’s action is the increased production of cellulase enzymes in Trichoderma reesei . This can enhance the organism’s ability to break down cellulose, potentially improving its ability to utilize plant material as a source of nutrients.
生化学分析
Biochemical Properties
Sophorose interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inducer of cellulase gene expression in Trichoderma reesei fermentation studies . This suggests that 2-O-beta-D-Glucopyranosyl-D-glucopyranose plays a significant role in the regulation of enzyme activity.
Cellular Effects
The effects of 2-O-beta-D-Glucopyranosyl-D-glucopyranose on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sophorolipids, which contain Sophorose, exhibit antibacterial, antifungal, spermicidal, virucidal, and anticancer activities .
Molecular Mechanism
The molecular mechanism of 2-O-beta-D-Glucopyranosyl-D-glucopyranose involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been identified as a potent inducer of cellulase gene expression, suggesting that it may interact with the genetic machinery of the cell .
準備方法
2-O-beta-D-Glucopyranosyl-D-glucopyranose can be synthesized through several methods:
Koenigs-Knorr Reaction: This method involves the glycosylation of glucose derivatives.
Acid Reversion of Glucose: This method uses acid to revert glucose into sophorose.
Enzymatic Reversion of Glucose: β-glucosidases from various sources can be used to enzymatically revert glucose into sophorose.
Partial Hydrolysis of Stevioside: This method involves the partial hydrolysis of stevioside with dilute acid, followed by charcoal column chromatography to isolate sophorose
化学反応の分析
2-O-beta-D-Glucopyranosyl-D-glucopyranose undergoes several types of chemical reactions:
Oxidation: 2-O-beta-D-Glucopyranosyl-D-glucopyranose can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert sophorose into reduced forms.
Substitution: 2-O-beta-D-Glucopyranosyl-D-glucopyranose can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Enzymatic Modifications: Enzymes can modify sophorose to produce various derivatives, such as sophorolipids.
Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
2-O-beta-D-Glucopyranosyl-D-glucopyranose is unique due to its β-1,2 bond, which distinguishes it from other glucose dimers such as maltose and cellobiose. Similar compounds include:
Maltose: A disaccharide with an α-1,4 bond between two glucose molecules.
Cellobiose: A disaccharide with a β-1,4 bond between two glucose molecules.
Lactose: A disaccharide composed of glucose and galactose with a β-1,4 bond.
2-O-beta-D-Glucopyranosyl-D-glucopyranose’s unique bond and its role in sophorolipids make it distinct from these other disaccharides .
特性
CAS番号 |
20429-79-2 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
InChIキー |
HIWPGCMGAMJNRG-BTLHAWITSA-N |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Key on ui other cas no. |
26887-94-5 20429-79-2 |
物理的記述 |
Liquid |
同義語 |
2-O-β-D-glucopyranosyl-D-glucose |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
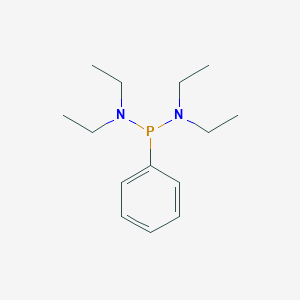
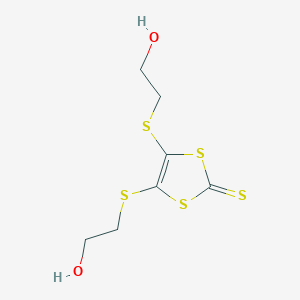
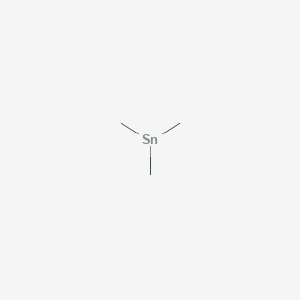
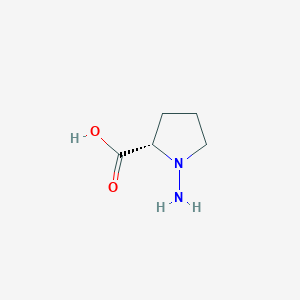
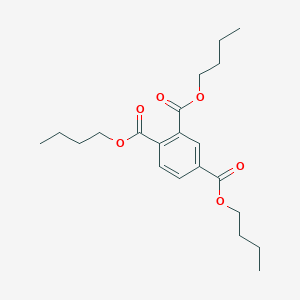
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
